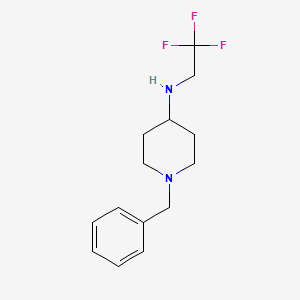

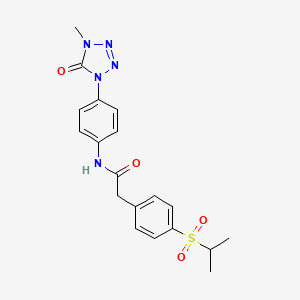

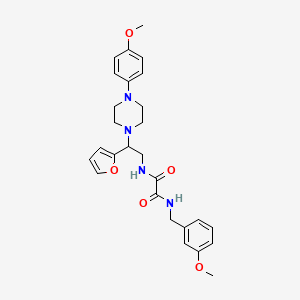

![molecular formula C14H22N2 B2520904 1,2,4,5,6-五甲基-5,6,7,8-四氢-1H-6,8a-甲烷吡咯[3,2-c]氮杂环庚三烯 CAS No. 1354783-84-8](/img/structure/B2520904.png)

1,2,4,5,6-五甲基-5,6,7,8-四氢-1H-6,8a-甲烷吡咯[3,2-c]氮杂环庚三烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, such as azepines, is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The paper titled "Synthesis of 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine" outlines a method for synthesizing a tricyclic azepine derivative starting from commercially available precursors. The process involves the conversion of 3-amino-2-cyclohexen-1-one and 3-(dimethylamino)acrolein to 7,8-dihydro-5(6H)-quinolinone, followed by a series of reactions to obtain the tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine with different substituents .

Molecular Structure Analysis

The molecular structure of azepine derivatives is characterized by a seven-membered heterocyclic ring containing one nitrogen atom. The presence of substituents on the azepine ring can significantly influence the compound's properties and reactivity. For instance, the reduction of 1,2-diaryl-4-oxo-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines leads to the formation of 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines, where substituents such as bromophenyl or nitroaryl groups undergo further reduction .

Chemical Reactions Analysis

The chemical reactivity of azepine derivatives is influenced by the functional groups attached to the core structure. In the reduction of 4-oxo-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines, lithium aluminum hydride is used as a reducing agent, which not only reduces the oxo group to a hydroxyl group but also affects other substituents like bromine and nitro groups, leading to their respective reductions . This highlights the complexity of chemical reactions involving azepine derivatives and the importance of understanding the influence of different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are diverse and depend on the specific structure and substituents of the compound. For example, the paper "Partially fluorinated heterocycles. Part 25 . The formation of fused-ring 3-azepine derivatives" describes the synthesis of fluorinated azepine derivatives, which exhibit fluxional behavior. This behavior is temperature-dependent and varies between different fluorinated derivatives, as observed in their NMR spectra . Such properties are crucial for the potential application of these compounds in various fields.

科学研究应用

合成和生物学特性

氮杂环庚三烯及其衍生物,包括与“1,2,4,5,6-五甲基-5,6,7,8-四氢-1H-6,8a-甲烷吡咯[3,2-c]氮杂环庚三烯”在结构上相关的化合物,在药理学和治疗应用中具有重要意义。它们在合成、反应机理和生物学特性方面已得到广泛的综述。该合成通常涉及成环扩增方法,利用光化学、热和微波辐照技术。尽管取得了相当大的进展,但这些化合物的生物学方面仍需要进一步探索,这表明含氮七元杂环化合物未来的研究范围很广 (Kaur、Garg、Malhi、& Sohal,2021)。

药理学意义

基于氮杂环庚三烯的基序显示出各种药理特性。超过 20 种基于氮杂环庚三烯的药物已获得 FDA 批准,突出了它们在治疗各种疾病中的重要性。这些化合物在结构上是多样化的,并且在发现新的治疗剂中至关重要。最近的发展强调了毒性较低、成本效益高和活性高的含氮杂环庚三烯类似物的创造,表明它们在药物发现和治疗应用中的持续重要性 (Zha、Rakesh、Manukumar、Shantharam、& Long,2019)。

能量材料

含高氮量的氮杂环能量材料的应用,其通过分子结构中的氮的存在与氮杂环庚三烯共享主题联系,已成为一个研究热点。这些材料表现出显着的物理、化学和爆轰特性,使其适用于推进剂、混合炸药和气体发生器。这一领域的潜在价值和广泛的应用前景突出了氮杂环(以及广义上的氮杂环庚三烯相关)化合物在能量材料研究中的重要性 (Yongjin & Shuhong,2019)。

外来生物合成

耐盐微生物中的外来生物合成,虽然与氮杂环庚三烯没有直接关系,但在杂环化合物生物应用的背景下具有相关性。外来,一种稳定化合物,在科学研究、化妆品和医学中得到应用。对外来生物合成途径和基因组织的深入了解突出了杂环化合物研究对生物技术应用的更广泛影响 (Reshetnikov、Khmelenina、Mustakhimov、& Trotsenko,2011)。

属性

IUPAC Name |

2,3,6,7,8-pentamethyl-2,7-diazatricyclo[6.2.1.01,5]undeca-3,5-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-10-8-12-11(2)16(5)13(3)6-7-14(12,9-13)15(10)4/h8H,6-7,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQPFEQHBYUFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N(C3(CCC2(C3)N1C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

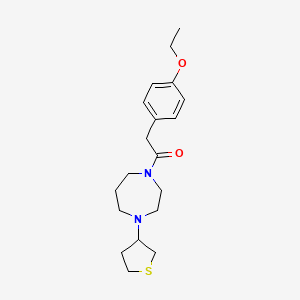

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

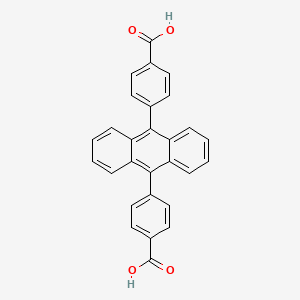

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

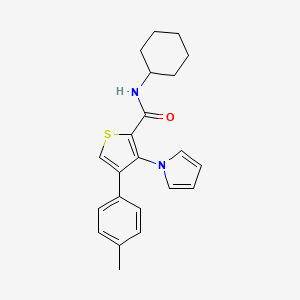

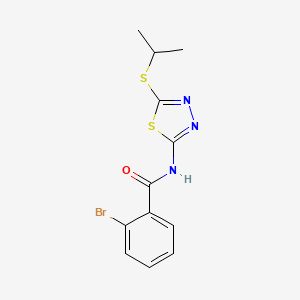

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

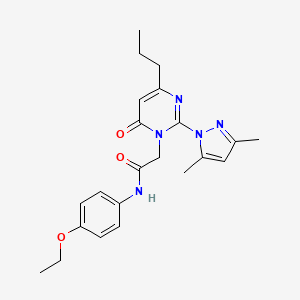

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)